Optimized Lipophilicity Profile of 1-Ethyl-1H-benzoimidazol-2-ylamine for Lead Optimization
The target compound exhibits a calculated XLogP3 value of 1.3, which is intermediate between its methyl (XLogP3: 0.8) and propyl (XLogP3: 1.8) analogs [1]. This positions it as a 'Goldilocks' scaffold that balances membrane permeability with aqueous solubility, a critical factor in early-stage drug discovery where compounds often fail due to poor ADME properties.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 1-Methyl analog (XLogP3: 0.8); 1-Propyl analog (XLogP3: 1.8) |
| Quantified Difference | 1-Ethyl is +0.5 more lipophilic than 1-methyl and -0.5 less lipophilic than 1-propyl. |
| Conditions | Calculated property based on chemical structure. |
Why This Matters
For procurement, this means the 1-ethyl derivative is a strategically superior choice for medicinal chemistry projects targeting compounds with a LogP in the optimal 1-3 range for oral bioavailability, compared to its less or more lipophilic analogs.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 595193, 1-Ethyl-1H-benzoimidazol-2-ylamine. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
